N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide
Description
N-[2-(Dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide is a structurally complex azo compound characterized by a naphthalene backbone substituted with a hydroxy group at position 1, a diazenyl group at position 4 (linked to a 2-methoxyphenyl moiety), and a carboxamide group at position 2 (attached to a 2-(dimethylamino)phenyl ring). This compound belongs to the family of aromatic azo-carboxamides, which are widely studied for their applications in dyes, pigments, and photoresponsive materials due to their tunable electronic properties and strong absorption spectra .
The dimethylamino group on the phenyl ring acts as an electron donor, while the diazenyl group serves as a conjugated bridge, enabling intramolecular charge transfer (ICT) effects. These features make it a candidate for optical and materials science applications.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-30(2)23-14-8-6-12-20(23)27-26(32)19-16-22(17-10-4-5-11-18(17)25(19)31)29-28-21-13-7-9-15-24(21)33-3/h4-16,31H,1-3H3,(H,27,32) |
InChI Key |
RBSAVUGHEPKJST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-naphthol with 2-methoxyphenyl diazonium salt to form an azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-(2-(DIMETHYLAMINO)PH)-1-HYDROXY-4-((2-METHOXYPHENYL)DIAZENYL)-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-(dimethylamino)phenyl group provides strong electron donation, enhancing ICT compared to analogs with electron-withdrawing substituents (e.g., Cl in , NO₂ in ). This likely results in a redshifted absorption spectrum. Methoxy vs. Ethoxy: Methoxy groups (as in the target and ) offer moderate electron donation, whereas ethoxy groups () introduce slight steric hindrance without significantly altering electronic properties.
Diazenyl Group Modifications :
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs (). Sulphonyl-containing derivatives () exhibit higher hydrophilicity but may aggregate in aqueous environments.
Thermal Stability :
- Nitro-substituted compounds () show higher thermal stability (decomposition >250°C) due to strong conjugation and resonance effects. The target compound’s stability is likely moderate, dependent on the diazenyl group’s planarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
